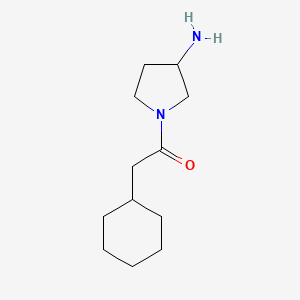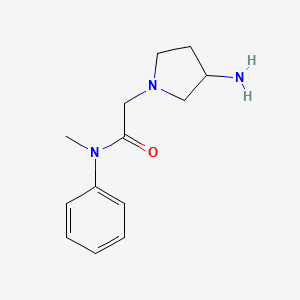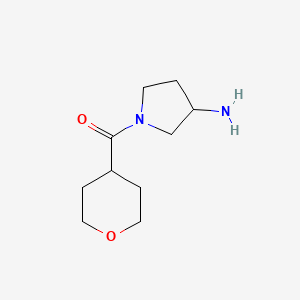
1-Benzyl-3-(4-Methylphenyl)piperazin
Übersicht
Beschreibung
1-Benzyl-3-(4-methylphenyl)piperazine is a chemical compound belonging to the piperazine class, characterized by its benzyl and methylphenyl substituents
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-(4-methylphenyl)piperazine has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including interactions with biological targets and pathways.
Medicine: Investigated for its therapeutic potential in treating various medical conditions.
Industry: Employed in the development of new materials and chemical processes.
Wirkmechanismus
- It specifically interacts with muscle membrane GABA receptors , leading to hyperpolarization of nerve endings and resulting in flaccid paralysis of the worm .
- Activation of these pathways leads to increased neurotransmitter release and altered synaptic transmission .
- However, adverse effects have been reported, including acute psychosis , renal toxicity , and seizures .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- The exact bioavailability of BZP is unknown. BZP undergoes hepatic metabolism. Approximately 5.5 hours . Renal excretion .
Result of Action
Action Environment
Biochemische Analyse
Biochemical Properties
1-Benzyl-3-(4-methylphenyl)piperazine plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, particularly CYP2D6, which is involved in its metabolism . Additionally, it may interact with catechol-O-methyltransferase (COMT), influencing the metabolism of neurotransmitters such as dopamine and serotonin . These interactions suggest that 1-Benzyl-3-(4-methylphenyl)piperazine can modulate neurotransmitter levels and potentially affect neurological functions.
Cellular Effects
1-Benzyl-3-(4-methylphenyl)piperazine has been shown to influence various cellular processes. It can elevate serotonin and dopamine neurotransmitter levels by blocking their reuptake at the synapse . This elevation in neurotransmitter levels can impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s stimulant properties may lead to increased cellular activity and metabolic rates, affecting overall cell function.
Molecular Mechanism
The molecular mechanism of 1-Benzyl-3-(4-methylphenyl)piperazine involves its binding interactions with biomolecules. It acts as a central nervous system stimulant by blocking the reuptake of serotonin and dopamine at the synapse . This inhibition leads to elevated levels of these neurotransmitters in the synaptic cleft, enhancing their signaling effects. Additionally, the compound may interact with cytochrome P450 enzymes, influencing its own metabolism and potentially affecting the metabolism of other compounds.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyl-3-(4-methylphenyl)piperazine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it has a relatively short elimination half-life of approximately 5.5 hours . Long-term exposure to the compound may lead to changes in cellular function, including alterations in neurotransmitter levels and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-Benzyl-3-(4-methylphenyl)piperazine vary with different dosages in animal models. At lower doses, the compound exhibits stimulant properties similar to amphetamine, although its potency is roughly 10 times lower . Higher doses may lead to adverse effects such as acute psychosis, renal toxicity, and seizures . These findings highlight the importance of dosage considerations when studying the compound’s effects in animal models.
Metabolic Pathways
1-Benzyl-3-(4-methylphenyl)piperazine is involved in metabolic pathways that include interactions with cytochrome P450 enzymes, particularly CYP2D6 . This enzyme plays a crucial role in the compound’s metabolism, influencing its breakdown and elimination from the body. Additionally, catechol-O-methyltransferase (COMT) may be involved in the metabolism of neurotransmitters affected by the compound . These interactions can impact metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 1-Benzyl-3-(4-methylphenyl)piperazine within cells and tissues involve interactions with transporters and binding proteins. The compound’s ability to cross the blood-brain barrier allows it to exert its effects on the central nervous system . Its distribution within tissues may be influenced by its lipophilicity and interactions with cellular transport mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(4-methylphenyl)piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 1-benzylpiperazine with 4-methylbenzoyl chloride under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base like triethylamine to neutralize the byproducts.
Industrial Production Methods: In an industrial setting, the synthesis of 1-Benzyl-3-(4-methylphenyl)piperazine may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography, are often employed to achieve industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-3-(4-methylphenyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromyl chloride can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of 1-Benzyl-3-(4-methylphenyl)piperazine can yield benzylpiperazine derivatives.
Reduction: Reduction reactions can produce piperazine derivatives with reduced functional groups.
Substitution: Substitution reactions can lead to the formation of various alkylated piperazine derivatives.
Vergleich Mit ähnlichen Verbindungen
Benzylpiperazine (BZP)
Methylbenzylpiperazine (MBZP)
Methylenedioxybenzylpiperazine (MDBZP)
Eigenschaften
IUPAC Name |
1-benzyl-3-(4-methylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-15-7-9-17(10-8-15)18-14-20(12-11-19-18)13-16-5-3-2-4-6-16/h2-10,18-19H,11-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTQKWXGHVXWBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CCN2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[(cyclopentylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468136.png)





